molecular formula C28H20N2O2 B3588114 N1,N3-BIS(NAPHTHALEN-2-YL)BENZENE-1,3-DICARBOXAMIDE

N1,N3-BIS(NAPHTHALEN-2-YL)BENZENE-1,3-DICARBOXAMIDE

Cat. No.: B3588114
M. Wt: 416.5 g/mol
InChI Key: ZGQMZHXELAAHAG-UHFFFAOYSA-N
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Description

N1,N3-BIS(NAPHTHALEN-2-YL)BENZENE-1,3-DICARBOXAMIDE is an organic compound characterized by the presence of two naphthalene groups attached to a benzene ring through amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(NAPHTHALEN-2-YL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid chloride with naphthalen-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(NAPHTHALEN-2-YL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene rings.

    Reduction: Reduced amide groups to amines.

    Substitution: Halogenated or nitrated derivatives of the naphthalene rings.

Scientific Research Applications

N1,N3-BIS(NAPHTHALEN-2-YL)BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1,N3-BIS(NAPHTHALEN-2-YL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved include modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    N1,N3-BIS(2-SULFANYLETHYL)BENZENE-1,3-DICARBOXAMIDE: Known for its chelating properties and use in mercury detoxification.

    4-METHOXY-N1,N3-BIS(3-PYRIDINYLMETHYL)BENZENE-1,3-DICARBOXAMIDE: Utilized in medicinal chemistry for its potential therapeutic effects.

Uniqueness

N1,N3-BIS(NAPHTHALEN-2-YL)BENZENE-1,3-DICARBOXAMIDE is unique due to its dual naphthalene groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research in various scientific disciplines.

Properties

IUPAC Name

1-N,3-N-dinaphthalen-2-ylbenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O2/c31-27(29-25-14-12-19-6-1-3-8-21(19)17-25)23-10-5-11-24(16-23)28(32)30-26-15-13-20-7-2-4-9-22(20)18-26/h1-18H,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQMZHXELAAHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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